molecular formula C23H18FNO4S B2999525 1-(2-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 866726-05-8

1-(2-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No. B2999525
CAS RN: 866726-05-8
M. Wt: 423.46
InChI Key: IHHAVRJCOPIMMN-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as AG-14361, is a chemical compound that has gained attention in scientific research for its potential use in cancer treatment. This compound belongs to the quinoline family and has shown promising results in inhibiting the growth of cancer cells.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 1-(2-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anti-cancer properties, 1-(2-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is its specificity for cancer cells, which reduces the risk of toxicity in normal cells. However, the synthesis of 1-(2-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is complex and requires multiple steps, making it difficult to produce on a large scale. Additionally, more research is needed to determine the optimal dosage and administration of 1-(2-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one for cancer treatment.

Future Directions

Further research is needed to fully understand the potential of 1-(2-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one as a cancer treatment. Future studies could focus on optimizing the synthesis of 1-(2-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one, identifying the optimal dosage and administration, and exploring its potential in combination with other cancer treatments. Additionally, further research is needed to explore the anti-inflammatory effects of 1-(2-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one and its potential use in treating other diseases.

Synthesis Methods

The synthesis of 1-(2-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one involves a multi-step process that begins with the reaction of 2-fluorobenzylamine with 2-chloro-6-methoxyquinoline to form the intermediate compound 2-(2-fluorobenzyl)-6-methoxyquinoline. This intermediate is then reacted with phenylsulfonyl chloride to produce the final product, 1-(2-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one.

Scientific Research Applications

1-(2-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been studied extensively for its potential as a cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1-(2-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

3-(benzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4S/c1-29-17-11-12-21-19(13-17)23(26)22(30(27,28)18-8-3-2-4-9-18)15-25(21)14-16-7-5-6-10-20(16)24/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHAVRJCOPIMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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